![molecular formula C24H20ClN3O3S B2455724 N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-40-3](/img/structure/B2455724.png)

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

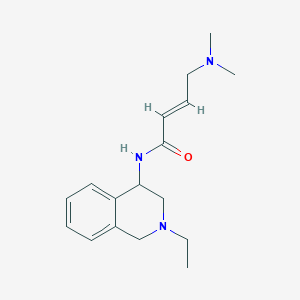

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular formula of this compound is C24H20ClN3O3S and it has a molecular weight of 465.95.

Physical And Chemical Properties Analysis

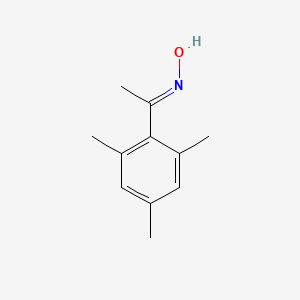

The physical and chemical properties of similar compounds have been reported. For instance, a compound with the molecular formula C17H14N3O2Cl has a yield of 77%, a melting point of 229–230 °C, and specific FT-IR and 1H-NMR values .

Aplicaciones Científicas De Investigación

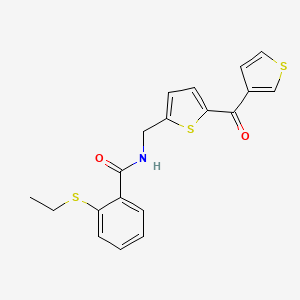

- Thiophene derivatives have been investigated for their anti-inflammatory activity . The compound you mentioned may exhibit anti-inflammatory effects, which could be relevant in treating inflammatory conditions.

- N-(2-Chlorobenzyl)-substituted hydroxamate, a compound related to the one you described, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and has antimicrobial properties . DXS is involved in the biosynthesis of isoprenoids, which are essential for microbial growth.

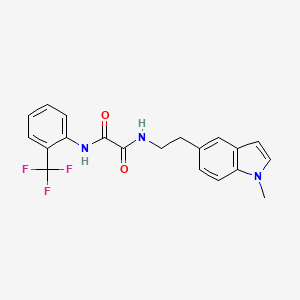

- A related compound, 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, acts as a serotonin antagonist . Serotonin antagonists are relevant in the treatment of conditions like Alzheimer’s disease.

- Some thiophene derivatives exhibit estrogen receptor modulating activity . Understanding how this compound interacts with estrogen receptors could be significant for hormone-related diseases.

- Thiophene-based molecules have been explored as kinase inhibitors . Investigating whether this compound affects specific kinases could lead to potential therapeutic applications.

Anti-Inflammatory Properties

Antimicrobial Activity

Serotonin Antagonism

Estrogen Receptor Modulation

Kinase Inhibition

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

Mecanismo De Acción

Mode of Action

The presence of a2-chlorobenzylthio group and a nitrobenzamide moiety suggests potential electrophilic aromatic substitution reactions . These reactions could lead to changes in the target molecules, affecting their function and potentially leading to downstream effects.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. The compound’s structure suggests potential involvement in pathways related tobenzimidazole derivatives , which have been reported to exhibit diverse pharmacological activities

Pharmacokinetics

Given its molecular weight of 484.03 , it falls within the range generally favorable for oral bioavailability.

Propiedades

IUPAC Name |

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3S/c25-21-7-3-1-5-18(21)16-32-23-15-27(22-8-4-2-6-20(22)23)14-13-26-24(29)17-9-11-19(12-10-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJVAUCIDJCBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)

![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)

![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)

![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)

![Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2455662.png)

![methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate](/img/structure/B2455663.png)